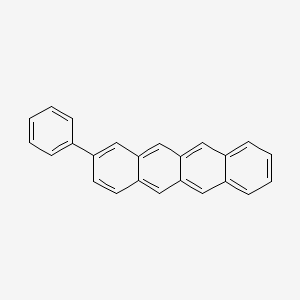

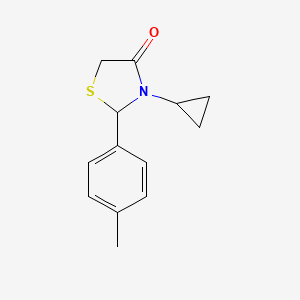

![molecular formula C11H15N3O2S B2371144 Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate CAS No. 1092346-67-2](/img/structure/B2371144.png)

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate, also known as ETBIC, is a heterocyclic compound that has gained attention in scientific research due to its potential in various applications.

Scientific Research Applications

Antibacterial Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been studied for their antibacterial activity. They have been tested against various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

- Methods of Application : The molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride, and characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .

- Results or Outcomes : The molecules were found to have an inhibitory effect on Klebsiella pneumoniae and Staphylococcus hominis .

Antifungal Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been studied for their antifungal activity against Candida albicans ATCC 26555 .

- Methods of Application : The derivatives were synthesized under microwave (MW) activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials .

- Results or Outcomes : 2-(4-nitro benzyl)-6-(4-fluoro phenyl)imidazo[2,1-b][1,3,4]thiadiazole was found to be the most potent antifungal active derivative at 50 μg/ml against C. albicans on comparison to standard fluconazole .

Anticancer Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anticancer properties .

- Methods of Application : The derivatives were synthesized using appropriate materials and tested for their anticancer activity .

- Results or Outcomes : Specific derivatives showed promising results in inhibiting the growth of cancer cells .

Antitubercular Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Certain imidazo[2,1-b][1,3,4]thiadiazole derivatives have been studied for their antitubercular activity .

- Methods of Application : The derivatives were synthesized and tested against Mycobacterium tuberculosis .

- Results or Outcomes : Some derivatives showed significant antitubercular activity .

Anti-Inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anti-inflammatory properties .

- Methods of Application : The derivatives were synthesized and their anti-inflammatory activity was assessed using appropriate biological models .

- Results or Outcomes : Certain derivatives showed significant anti-inflammatory activity .

Anticonvulsant Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anticonvulsant properties .

- Methods of Application : The derivatives were synthesized and their anticonvulsant activity was assessed using appropriate biological models .

- Results or Outcomes : Certain derivatives showed significant anticonvulsant activity .

Analgesic Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess analgesic properties .

- Methods of Application : The derivatives were synthesized and their analgesic activity was assessed using appropriate biological models .

- Results or Outcomes : Certain derivatives showed significant analgesic activity .

Anti-Inflammatory Activity

- Scientific Field : Medicinal Chemistry

- Summary of Application : Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been reported to possess anti-inflammatory properties .

- Methods of Application : The derivatives were synthesized and their anti-inflammatory activity was assessed using appropriate biological models .

- Results or Outcomes : Certain derivatives showed significant anti-inflammatory activity .

properties

IUPAC Name |

ethyl 2-tert-butylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S/c1-5-16-8(15)7-6-14-10(12-7)17-9(13-14)11(2,3)4/h6H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZWTOKWBUSAHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)SC(=N2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(tert-butyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-bromophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2371062.png)

![7-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2371063.png)

![N-(4-chlorophenethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2371067.png)

![Methyl 4-[2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2371072.png)

![1-[2-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2371076.png)

![2-[(2-Aminophenyl)amino]ethanol hydrochloride](/img/structure/B2371079.png)

![methyl 5-(((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2371083.png)